Cas no 1381944-55-3 (5-bromo-2-ethoxy-3-methylaniline)

5-Bromo-2-ethoxy-3-methylaniline is a halogenated aniline derivative featuring a bromo substituent at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 3-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enhances reactivity in electrophilic aromatic substitution and coupling reactions, making it valuable for constructing complex molecular frameworks. The ethoxy and methyl groups contribute to steric and electronic modulation, while the bromo substituent offers a handle for further functionalization via cross-coupling methodologies. Suitable for controlled reactions under inert conditions.
5-bromo-2-ethoxy-3-methylaniline structure
1381944-55-3 structure
Product Name:5-bromo-2-ethoxy-3-methylaniline
CAS No:1381944-55-3
MF:C9H12BrNO
MW:230.10168170929
MDL:MFCD22375005
CID:2772676
PubChem ID:54853505
Update Time:2025-06-26

5-bromo-2-ethoxy-3-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-ethoxy-3-methylaniline
    • AKOS005357766
    • 1381944-55-3
    • CS-0210464
    • MFCD22375005
    • SB77138
    • DTXSID40716794
    • BS-21333
    • Benzenamine, 5-bromo-2-ethoxy-3-methyl-
    • MDL: MFCD22375005
    • Inchi: 1S/C9H12BrNO/c1-3-12-9-6(2)4-7(10)5-8(9)11/h4-5H,3,11H2,1-2H3
    • InChI Key: SSICKDVKFUSOGF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C)C=1)OCC)N

Computed Properties

  • Exact Mass: 229.01000
  • Monoisotopic Mass: 229.01023Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.3Ų

Experimental Properties

  • PSA: 35.25000
  • LogP: 3.31960

5-bromo-2-ethoxy-3-methylaniline Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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5-bromo-2-ethoxy-3-methylaniline Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1381944-55-3)5-bromo-2-ethoxy-3-methylaniline
Order Number:A1127264
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:19
Price ($):1228.0
Email:sales@amadischem.com

Additional information on 5-bromo-2-ethoxy-3-methylaniline

Chemical Profile of 5-bromo-2-ethoxy-3-methylaniline (CAS No. 1381944-55-3)

5-bromo-2-ethoxy-3-methylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1381944-55-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a brominated aromatic ring with ethoxy and methyl substituents, exhibits a unique set of chemical properties that make it valuable in the development of various bioactive molecules.

The structural framework of 5-bromo-2-ethoxy-3-methylaniline consists of a benzene core modified by three distinct functional groups: a bromine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 3-position. This specific arrangement imparts distinct reactivity patterns, making it a versatile building block for further chemical modifications. The presence of the bromine atom, in particular, facilitates various cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, which are widely employed in constructing complex molecular architectures.

In recent years, 5-bromo-2-ethoxy-3-methylaniline has garnered attention in the pharmaceutical industry due to its potential applications in drug discovery. The compound’s ability to serve as a precursor for more complex molecules has been leveraged in the synthesis of novel therapeutic agents. For instance, derivatives of this compound have been explored as intermediates in the development of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The ethoxy and methyl groups provide handles for further functionalization, allowing chemists to tailor the properties of the resulting compounds to specific biological targets.

One notable area where 5-bromo-2-ethoxy-3-methylaniline has found utility is in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in various pathological conditions, making them attractive drug targets. By modifying the core structure of 5-bromo-2-ethoxy-3-methylaniline, researchers have been able to generate compounds with high specificity and affinity for their intended targets. This approach has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical use.

The role of 5-bromo-2-ethoxy-3-methylaniline in material science is also noteworthy. Its aromatic nature and functional groups make it a suitable candidate for designing advanced materials with tailored electronic properties. For example, it has been used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The bromine substituent allows for post-synthetic modifications via metal-catalyzed reactions, enabling fine-tuning of material characteristics such as conductivity and luminescence efficiency.

Recent advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing 5-bromo-2-ethoxy-3-methylaniline. Catalytic processes that minimize waste and energy consumption have been developed, aligning with global efforts to reduce the environmental impact of chemical manufacturing. These innovations not only improve efficiency but also enhance the scalability of producing this valuable intermediate.

The biological activity of 5-bromo-2-ethoxy-3-methylaniline itself has also been studied extensively. While it may not possess direct therapeutic effects, its derivatives have shown promise in preclinical models. Researchers have investigated its potential as an antimicrobial agent, finding that certain modifications can enhance its efficacy against resistant bacterial strains. Additionally, its structural motifs have been incorporated into compounds targeting neurological disorders, highlighting its versatility as a scaffold for drug development.

The synthesis of 5-bromo-2-ethoxy-3-methylaniline typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include bromination of an appropriately substituted aniline derivative followed by etherification and methylation steps. Advances in synthetic methodologies have enabled more streamlined and efficient production processes, reducing both reaction times and purification challenges.

The analytical characterization of 5-bromo-2-ethoxy-3-methylaniline is critical to ensure its purity and identity before use in downstream applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and assess impurity profiles. These analytical methods provide essential data for quality control and compliance with regulatory standards.

In conclusion,5-bromo -2 - ethoxy - 3 - methylaniline (CAS No. 1381944 -55 - 3) is a multifaceted compound with broad applications across pharmaceuticals,material science,and chemical research . Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules ,advanced materials ,and innovative technologies . As research continues to uncover new possibilities ,the significance of this compound is expected to grow further ,driving innovation in multiple scientific disciplines .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1381944-55-3)5-bromo-2-ethoxy-3-methylaniline
A1127264
Purity:99%
Quantity:5g
Price ($):1228.0
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